molecular formula C26H22N4O3 B2737537 6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one CAS No. 1251566-34-3

6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B2737537
CAS No.: 1251566-34-3
M. Wt: 438.487
InChI Key: YHFYDBTZBMTFLL-UHFFFAOYSA-N
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Description

6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • The synthesis of complex heterocyclic compounds often involves reactions that yield products with potential biological and pharmacological applications. For instance, the treatment of dihydroisoquinolines with hydrazonoyl halides in the presence of tertiary amines in THF under reflux conditions affords triazoloisoquinolines, which have been explored for their biological activities (Awad et al., 2002). This process demonstrates the synthetic routes to obtaining fused isoquinolines, which are significant in medicinal chemistry.

Oxaziridine-mediated Intramolecular Amination

  • Oxaziridine-mediated intramolecular amination of sp(3)-hybridized C-H bonds presents a method for synthesizing nitrogen-containing heterocycles, including piperidine and tetrahydroisoquinoline structures. These compounds have a wide range of applications in synthesizing biologically active molecules (Allen et al., 2009).

Antioxidant and Enzyme Inhibitory Activities

  • Novel compounds incorporating piperidine and isoquinoline structures have been investigated for their antioxidant properties and inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These studies suggest potential therapeutic applications in diseases associated with oxidative stress and enzyme dysregulation (Lolak et al., 2020).

Chalcone Derivatives Incorporating Isoquinoline

  • The synthesis of chalcone derivatives incorporating the isoquinoline moiety and their antimicrobial studies indicate the versatility of these compounds in developing new therapeutic agents. This research showcases the potential of structurally complex chalcones in antimicrobial applications (Mukhtar et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperidine derivative with a benzoxazolone derivative, followed by sulfonation and oxidation reactions.", "Starting Materials": [ "4-(2-Acetyl-1-piperidinyl)-3-methyl-2-nitrobenzoate", "2-Amino-5-methylbenzenesulfonic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Acetic anhydride", "Sodium borohydride", "Sodium carbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-(2-Acetyl-1-piperidinyl)-3-methyl-2-nitrobenzoate with sodium borohydride in methanol to yield 4-(2-Amino-1-piperidinyl)-3-methyl-2-nitrobenzoate", "Step 2: Diazotization of 2-Amino-5-methylbenzenesulfonic acid with sodium nitrite and hydrochloric acid to yield 2-Diazonium-5-methylbenzenesulfonic acid", "Step 3: Coupling of 4-(2-Amino-1-piperidinyl)-3-methyl-2-nitrobenzoate with 2-Diazonium-5-methylbenzenesulfonic acid in the presence of sodium acetate and acetic anhydride to yield 6-({4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperidin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one", "Step 4: Sulfonation of the piperidine moiety with thionyl chloride and sodium hydroxide to yield the final product" ] }

CAS No.

1251566-34-3

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O3/c1-3-33-20-11-7-18(8-12-20)28-25(31)17-6-13-23-21(14-17)24-22(15-27-23)26(32)30(29-24)19-9-4-16(2)5-10-19/h4-15,29H,3H2,1-2H3,(H,28,31)

InChI Key

YHFYDBTZBMTFLL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

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